molecular formula C14H16ClNO3S B2469614 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide CAS No. 1787914-81-1

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide

Cat. No.: B2469614
CAS No.: 1787914-81-1
M. Wt: 313.8
InChI Key: MDZZNWPBVMTBLB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group linked to a methanesulfonamide moiety, with an additional 1-(furan-3-yl)propan-2-yl substituent. This compound’s structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmacologically active molecules. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition and receptor modulation, often attributed to their ability to participate in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-11(7-12-5-6-19-9-12)16-20(17,18)10-13-3-2-4-14(15)8-13/h2-6,8-9,11,16H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZZNWPBVMTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-chlorophenylmethanesulfonamide.

    Introduction of the Furan Ring: The intermediate is then reacted with 1-(furan-3-yl)propan-2-amine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its hybrid structure:

  • Furan-3-yl substituent : Introduces electron-rich heterocyclic character, influencing solubility and metabolic stability.
  • Methanesulfonamide core: Provides hydrogen-bond acceptor/donor sites critical for target binding.

Below is a comparison with structurally similar sulfonamide derivatives (see Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
1-(3-Chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide (Target) C₁₄H₁₅ClN₂O₃S 326.8 3-Chlorophenyl, furan-3-ylpropan-2-yl
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide C₈H₄ClF₆NO₄S₂ 391.7 3-Chlorophenyl, trifluoromethylsulfonyl, trifluoromethanesulfonamide
1-(3-Chlorophenyl)-N-[[5-(methylsulfanylmethyl)furan-2-yl]methyl]propan-1-amine C₁₆H₂₀ClNOS 309.9 3-Chlorophenyl, methylsulfanylmethyl-furan
Sch225336 (Bis-sulfone CB2-selective ligand) C₂₃H₂₄N₂O₇S₂ 528.6 4-Methoxyphenylsulfonyl, bis-sulfone, methanesulfonamide
Functional Differences

Heterocyclic Influence : The furan-3-yl group in the target compound introduces a planar, electron-rich ring, which may improve binding to aromatic receptor pockets compared to the methylsulfanylmethyl-furan in .

Biological Selectivity : Sch225336 employs a bis-sulfone motif for CB2 receptor selectivity, whereas the target compound’s simpler sulfonamide may favor broader interactions with less receptor specificity.

Data Analysis and Research Findings

Computational Insights
  • Docking Studies : AutoDock4 has been widely used to predict binding modes of sulfonamides. Analogous compounds (e.g., Sch225336 ) show high affinity for CB2 receptors due to sulfone-sulfonamide interactions; the target compound’s furan group may sterically hinder similar binding but enhance interactions with polar residues.
  • Electron Localization : Multiwfn analysis of sulfonamide derivatives reveals that electron-rich regions (e.g., furan oxygen) in the target compound could localize charge density, influencing reactivity and binding kinetics compared to CF₃-containing analogues .
Physicochemical Trends
  • Lipophilicity : The target compound (logP estimated ~2.5) is less lipophilic than (logP ~3.8) due to fewer fluorine atoms, suggesting better aqueous solubility.
  • Metabolic Stability : The trifluoromethyl groups in resist oxidative metabolism, whereas the furan ring in the target compound may undergo CYP450-mediated oxidation, reducing bioavailability.

Biological Activity

1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H16ClN2O2S
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that derivatives containing furan and chlorophenyl moieties can inhibit the growth of various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AMDA-MB-231 (Breast)4.87
Compound BHeLa (Cervical)6.72
Compound CA549 (Lung)3.35

These results suggest that the incorporation of furan and chlorophenyl groups may enhance the cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several studies point towards the following pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Compounds with similar structures have demonstrated the ability to inhibit enzymes such as tyrosinase, which is crucial in cancer progression.

Case Studies

A study published in MDPI highlighted the anticancer activity of heterocyclic compounds, including those with furan and chlorophenyl groups. The study reported IC50 values ranging from 0.20 to 2.58 µM for various derivatives against a panel of human cancer cell lines, indicating potent activity that warrants further investigation into their therapeutic potential .

Another case study focused on a related compound's ability to reduce glioma viability in vitro, showcasing its effectiveness in inhibiting proliferation and inducing cell death through multiple pathways, including AMPK inhibition and activation of necroptosis .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

To confirm the structure, employ a combination of:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., as used for analogous sulfonamides in crystallographic studies) .
  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR to verify substituent positions, particularly the 3-chlorophenyl and furan-3-yl groups. Coupling constants can confirm stereochemistry in the propan-2-yl chain .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, aligning with PubChem data for related methanesulfonamides .

Q. What synthetic strategies are effective for preparing this compound?

Key steps include:

  • Sulfonamide coupling : React 3-chlorophenylmethanesulfonyl chloride with 1-(furan-3-yl)propan-2-amine under basic conditions (e.g., triethylamine in dichloromethane).
  • Functional group protection : Use temporary protecting groups for the furan ring to prevent side reactions during sulfonamide formation .
  • Catalytic optimization : Palladium-catalyzed reductive cyclization (as in ) may enhance yield for intermediates with steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Modify the chlorophenyl or furan groups to assess impacts on target binding. For example, replacing chlorine with electron-withdrawing groups (e.g., CF3_3) may enhance affinity .
  • Bioisosteric replacements : Substitute the furan with thiophene (as in ) to evaluate metabolic stability .
  • Data-driven SAR : Use results from analogues (e.g., ) to prioritize substituents. For instance, bulky substituents on the phenyl ring reduced activity in related compounds, suggesting steric limitations .

Q. Example SAR Table for Analogues

Substituent on Phenyl RingBiological Activity (IC50_{50})Reference
4-Chloro12 µM
3-CF3_38 µM
2-Methyl>50 µM

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Ensure consistent conditions (e.g., cell lines, incubation times) when comparing results. Discrepancies in (oxazinan derivatives) vs. (triazole derivatives) may arise from target specificity.
  • Meta-analysis : Pool data from structurally similar compounds (e.g., sulfonamides with heterocyclic moieties) to identify trends. For example, furan-containing sulfonamides show higher antimicrobial activity but lower solubility .
  • In silico validation : Use molecular docking to reconcile conflicting results. A compound showing low in vitro activity but high binding affinity in silico may require formulation optimization .

Q. What computational methods elucidate interaction mechanisms with biological targets?

  • Molecular docking : Simulate binding to proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues .
  • MD simulations : Assess stability of ligand-receptor complexes over time. For example, furan ring flexibility may influence binding kinetics .
  • Pharmacophore modeling : Identify critical features (e.g., chlorine’s hydrophobic role) using tools like Schrödinger’s Phase .

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